![molecular formula C20H22Cl2N4O4S B2641228 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride CAS No. 1215558-84-1](/img/structure/B2641228.png)
5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N4O4S and its molecular weight is 485.38. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reductive Chemistry
This compound demonstrates selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. The reduction chemistry of this compound facilitates investigations into the toxic products generated both by hypoxic tumor cells and by ADEPT enzymes (Palmer et al., 1995).
Hypoxia-Selective Cytotoxicity
A study discussed the synthesis and cytotoxicity of regioisomers of this compound, revealing their significant hypoxic selectivities against certain cell lines. This makes them potential candidates for targeting hypoxic tumor cells (Palmer et al., 1996).
Polymorphic Organic Compounds
This compound is part of a class of polymorphic organic compounds, which have multiple structural forms. Understanding these forms is crucial for pharmaceutical applications (Kuhnert-Brandstätter & Riedmann, 1987).
Antiproliferative Activity
There's evidence of antiproliferative activity in certain derivatives of this compound against solid tumor-derived cell lines, indicating potential for cancer treatment (Abdul-Rida et al., 2017).
Benzodiazepine Receptors Agonists
Derivatives of this compound have been evaluated for their role as agonists of benzodiazepine receptors, showing significant anticonvulsant activity. This suggests potential use in neurological disorders (Faizi et al., 2017).
Antifungal Activity
A derivative of this compound, 5-chloro-3-methyl-4-nitroisothiazole, has shown significant antifungal activity against a wide spectrum of fungi, indicating potential applications in antifungal drugs (Albert et al., 1980).
Anti-17β-HSD and Antiproliferative Activity
Novel substituted 5-nitrosopyrimidine analogs, related to the compound , were synthesized and evaluated for their inhibitory activity against enzymes and antiproliferative activity against cancer cell lines (Abdul-Rida et al., 2017).
Benzo[b]thiophen Derivatives
Derivatives of this compound have been studied for their pharmacological effects, which include potential applications in treatments involving benzo[b]thiophen derivatives (Chapman et al., 1973).
Antimicrobial Activity
A class of compounds closely related to the compound of interest was synthesized and showed significant antimicrobial activity against various microorganisms, suggesting potential in developing new antimicrobial agents (Vicini et al., 2006).
Propriétés
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S.ClH/c1-4-29-16-6-5-7-17-18(16)22-20(30-17)24(11-10-23(2)3)19(26)14-12-13(21)8-9-15(14)25(27)28;/h5-9,12H,4,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSSIWWXACCKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2641145.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2641146.png)
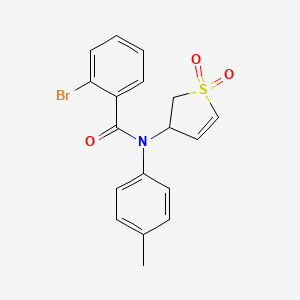
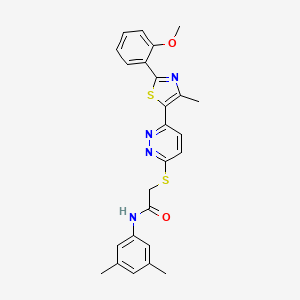
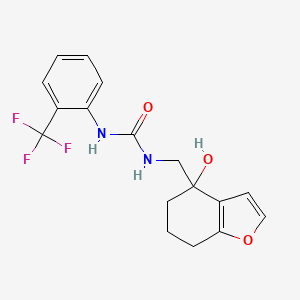
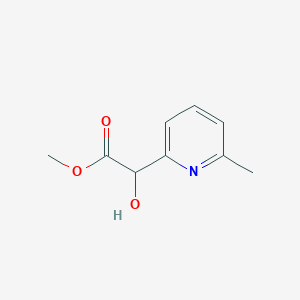

![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)
![2-Chloro-1-[4-[1-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)
![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/no-structure.png)
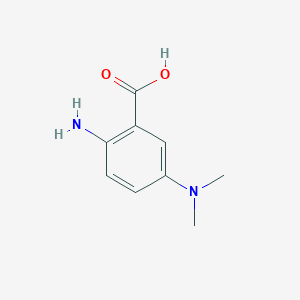
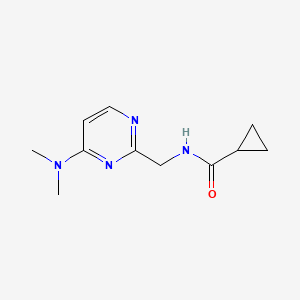
![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2641166.png)
